2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
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Overview
Description
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a complex organic compound featuring a thiazole ring fused with a pyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsMethanesulfonyl groups are then introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amines[5][5].
Scientific Research Applications
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: Another sulfonyl-containing heterocycle with different biological activities.
Pyrrolopyrazine derivatives: Compounds with similar structural motifs but different functional groups and biological properties.
Uniqueness
2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is unique due to its specific combination of a thiazole ring and a methanesulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-17(14,15)13-6-8-4-12(5-9(8)7-13)10-11-2-3-16-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYIEKJLCCLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CN(CC2C1)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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